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Compound Focus: Vincristine Sulfate

CAS No.: 2068-78-2

Cat. No.: S548492

The pharmacokinetics of conventional vincristine differ significantly from its liposomal formulation,

Margibo, which is designed to optimize drug delivery.

Liposomal Vincristine (Marqibo)

Parameter Conventional Vincristine [1] [2] 1]

Cmax 148 ng/mL 5,662 ng/mL

AUCinf 806 ng-h/mL 63,438 ng-h/mL

Initial Half-life (ti/2A1) 5 minutes 6.9 hours

Terminal Half-life (ta/ 85 hours (range: 19-155 hours) Not Available

2A2)

Clearance (ClI) 2,488 mL/h/m?2 32 mL/h/m2

Volume of Distribution 113,513 mL/m? 383 mL/m?2

(Vss)

Primary Elimination Hepatic; ~80% in feces, 10-20% in Prolonged circulation, reduced tissue
urine [2] [3] distribution
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Vincristine exhibits a triphasic serum decay pattern after intravenous administration [1] [2]. Its large
volume of distribution indicates extensive tissue binding, but this also leads to rapid clearance from plasma,
limiting tumor exposure [1] [4]. The liposomal encapsulation in Marqibo dramatically alters its profile,

leading to much higher plasma concentrations and prolonged circulation time [1].

Metabolism and Elimination Pathways

Vincristine is primarily metabolized in the liver, and its pathway involves key cytochrome P450 enzymes.

Vincristine

Oxidative Metabolism/ Oxidative Metabolism

ent & Metabolites
t & Metabolites

Bile / Feces Urine
(~80% of dose) (10-20% of dose)

Click to download full resolution via product page

Vincristine is metabolized primarily by CYP3A4 and CYP3A5 enzymes, with elimination mainly via the
hepatobiliary system [2] [3] [5].

e Key Enzymes: Metabolism is predominantly mediated by the hepatic cytochrome P450 isoenzymes
CYP3A4 and CYP3AS5 [2] [5].

¢ Primary Metabolite: The main metabolite is 4-O-desacetyl-vincristine, which has some antitumor
activity but is less potent than the parent drug [2].

¢ Elimination: The liver is the major excretory organ. After metabolism, approximately 80% of an
injected dose is excreted in the feces, and 10-20% is excreted in the urine [2] [3].

Experimental Methodologies for Key Assays
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For researchers aiming to replicate or build upon existing studies, here are methodologies from key

nonclinical and clinical investigations.

Assay Type Key Methodology Details Reference Source

| In Vitro P450 Metabolism Screening | * Enzymes: Panel of cDNA-expressed human P450s (CYP1A1,
1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5, 3A7, 4A11). « Incubation: Vincristine with NADPH-
fortified enzyme for 45 min at 37°C. » Analysis: HPLC with radiometric detection; metabolite identification
via LC-MS/MS and NMR. | [5] | | Nonclinical PK (Mouse Xenograft) | « Formulations: VSLI (Marqibo)
vs. standard VCR. « PK Analysis: Measurement of plasma concentration over time, tissue drug delivery, and
antitumor activity. | [1] | | Clinical PK in Humans | * Method: Rapid IV injection with serial blood
sampling. « Analysis: Tri-exponential model fitting to calculate half-lives, AUC, clearance, and volume of
distribution. | [1] [2] |

Key Considerations for Drug Development

¢ Drug Interactions: Vincristine is a substrate for CYP3A enzymes and P-glycoprotein (P-gp).
Concomitant use with strong CYP3A inhibitors (e.g., itraconazole, posaconazole) or P-gp
inhibitors can increase vincristine exposure and the risk of severe adverse effects, particularly
neurotoxicity [6] [7]. Conversely, strong CYP3A inducers (e.g., St. John's Wort) may reduce its
efficacy [6].

¢ Impact of Hepatic Impairment: As the liver is the primary site of metabolism and elimination,
patients with hepatic dysfunction may have reduced clearance and require dose adjustments [2] [7].

¢ Rationale for Liposomal Formulation: The development of Margibo was driven by the need to
overcome the pharmacological limitations of standard VCR, specifically its rapid clearance and large
volume of distribution, to achieve higher and sustained drug levels in target tissues [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3579462/
https://www.ncbi.nlm.nih.gov/books/NBK537122/
https://go.drugbank.com/drugs/DB00541
https://link.springer.com/article/10.1007/s00280-012-2042-4
https://www.sciencedirect.com/science/article/abs/pii/S0090955624035670
https://labeling.pfizer.com/ShowLabeling.aspx?id=4653
https://reference.medscape.com/drug/oncovin-vincasar-pfs-vincristine-342097
https://www.smolecule.com/products/b548492#vincristine-sulfate-pharmacokinetics-and-metabolism
https://www.smolecule.com/products/b548492#vincristine-sulfate-pharmacokinetics-and-metabolism
https://www.smolecule.com/products/b548492#vincristine-sulfate-pharmacokinetics-and-metabolism
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548492?utm_src=pdf-bulk
https://www.smolecule.com/products/s548492?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s548492?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

